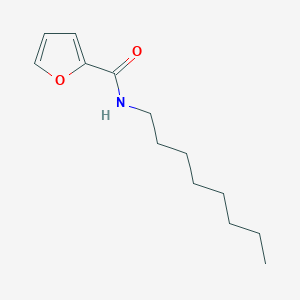

2-Furancarboxamide, N-octyl-

Description

Contextualization within the Furan-Containing Compound Class

2-Furancarboxamide, N-octyl- is characterized by a central furan (B31954) ring. Furan is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is a key building block in medicinal chemistry, valued for being stable, readily available, and easily functionalized. Current time information in Bangalore, IN. The furan nucleus is present in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. evitachem.com

The versatility of the furan ring allows it to serve as a scaffold for developing therapeutic agents with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.com For instance, derivatives of furan are found in clinically approved drugs. The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, makes it a valuable synthon for creating libraries of compounds for biological screening. evitachem.com The presence of the ether oxygen atom imparts polarity and the potential for hydrogen bonding, which can be crucial for molecular interactions with biological targets.

Significance of the Furancarboxamide Scaffold in Medicinal Chemistry Research

The furancarboxamide scaffold, which combines a furan ring with an amide linkage, is a significant pharmacophore in drug discovery. The amide bond provides a rigid linker that can orient substituents in a defined three-dimensional space, facilitating specific interactions with protein binding sites, such as the ATP-binding pockets of kinases.

Research into furancarboxamide derivatives has revealed their potential in various therapeutic areas. For example, certain substituted furan-carboxamide derivatives have been investigated for their hypolipidemic activity. researchgate.net In other studies, new anthra[2,3-b]furan-2-carboxamides have been synthesized and evaluated for their antitumor properties, demonstrating cytotoxicity against drug-resistant tumor cells. nih.gov Comparison of furan-2-carboxamides with their furan-3-carboxamide (B1318973) regioisomers has shown that the position of the carboxamide group can fundamentally alter the biological activity, including cytotoxicity profiles and mechanisms of cell death. nih.gov

A specific example of research into this class of compounds involves the study of N-alkyl-3-furancarboxamides and their interaction with cytochrome P450 enzymes. Research on the bioactivation of these compounds by CYP4B1, an enzyme expressed in the lung, has shown a relationship between the length of the N-alkyl chain and the metabolic pathway. While shorter chain analogs like N-pentyl-3-furancarboxamide are bioactivated to form reactive pyrrole (B145914) adducts, longer chain variants such as N-octyl-3-furancarboxamide (a structural isomer of the title compound) primarily undergo ω-hydroxylation. nih.gov This highlights how modification of substituents on the furancarboxamide scaffold can direct the metabolic fate and biological activity of the molecule. nih.gov

Data Tables

Table 1: Chemical Properties of 2-Furancarboxamide, N-octyl-

| Property | Value |

|---|---|

| IUPAC Name | N-octylfuran-2-carboxamide |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

| CAS Number | 34451-24-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 63-65 °C |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Furancarboxamide, N-octyl- |

| N-pentyl-3-furancarboxamide |

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO2 |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-octylfuran-2-carboxamide |

InChI |

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-10-14-13(15)12-9-8-11-16-12/h8-9,11H,2-7,10H2,1H3,(H,14,15) |

InChI Key |

FONXKBLTHHEHLU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1=CC=CO1 |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 Furancarboxamide, N Octyl

Chemical Synthesis Approaches for 2-Furancarboxamide, N-octyl-

The synthesis of 2-Furancarboxamide, N-octyl- is typically achieved through standard amidation reactions. The most common and direct method involves the acylation of octylamine (B49996) with a derivative of 2-furoic acid. A highly reactive acylating agent, 2-furoyl chloride, is frequently employed for this purpose. The reaction is generally carried out by adding 2-furoyl chloride to a solution of octylamine, often in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com This method is efficient and provides the target amide in good yield.

Another approach is the direct coupling of 2-furoic acid with octylamine using a variety of modern coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. For instance, the combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) has been shown to effectively promote amide bond formation between 2-furoic acid and various amines under mild, ambient conditions. nih.govpeerj.com This method avoids the use of harsh or corrosive reagents like thionyl chloride (used to make the acid chloride) and often allows for simple product isolation, such as direct crystallization upon the addition of water. nih.govpeerj.com

The table below summarizes typical chemical synthesis approaches.

| Starting Materials | Reagents/Conditions | Product | Key Features |

| 2-Furoyl chloride, Octylamine | Basic solution (e.g., Na2CO3 in water or organic base in inert solvent) | 2-Furancarboxamide, N-octyl- | Classical, high-yield method. smolecule.com |

| 2-Furoic acid, Octylamine | TCFH, N-methylimidazole (NMI), Acetonitrile | 2-Furancarboxamide, N-octyl- | Modern, mild conditions, avoids corrosive reagents. nih.govpeerj.com |

Biocatalytic Routes in the Preparation of Furancarboxamide Derivatives

In the pursuit of more sustainable and environmentally friendly synthetic methods, biocatalysis has emerged as a powerful alternative to traditional chemistry. Enzymes, particularly lipases, have demonstrated remarkable efficiency and selectivity in catalyzing amide bond formation. Lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435), is the most widely used and effective biocatalyst for aminolysis reactions. smolecule.comnih.gov

These enzymatic methods can be applied to the synthesis of furancarboxamide derivatives. The general strategy often involves a one-pot, two-step process where the furan-based carboxylic acid is first esterified with an alcohol (which can also serve as the solvent). Following the formation of the ester intermediate, an amine is added to the reaction mixture. The same lipase then catalyzes the aminolysis of the in situ-formed ester to yield the desired amide. peerj.comasianpubs.org This procedure has been successfully used for a variety of carboxylic acids and amines, indicating its applicability for producing N-alkyl furancarboxamides. peerj.com The reactions are performed under mild conditions and avoid the use of toxic activating agents, making them a "green" alternative. nih.gov

Synthesis of Structural Analogues and Homologues of 2-Furancarboxamide, N-octyl-

The furan-2-carboxamide scaffold can be readily modified to generate a library of structural analogues and homologues. These derivatives are often synthesized to explore structure-activity relationships in various biological contexts.

Design and Synthesis of N-Alkyl Furancarboxamide Analogues

The synthesis of N-alkyl furancarboxamide analogues follows the same general chemical and biocatalytic principles described for the N-octyl derivative. By varying the amine reactant, a wide range of analogues with different alkyl chain lengths and branching patterns can be produced.

For example, lipase-catalyzed amidation has been employed to synthesize a series of N-alkyl substituted amides by reacting various carboxylic acids with different alkyl amines. chemicalbook.com This enzymatic approach, typically using Candida antarctica lipase, proceeds in a non-solvent system without requiring activating agents, with reported yields often exceeding 75%. chemicalbook.com This demonstrates the feasibility of producing a diverse set of N-alkyl furancarboxamides by simply substituting octylamine with other primary alkylamines like propylamine, butylamine, or hexylamine.

Preparation of Furan-Containing N-Acylhydrazone and Related Derivatives

N-acylhydrazones are a distinct class of derivatives characterized by the -CO-NH-N=CH- functional group. These compounds are of significant interest due to their wide range of biological activities. mdpi.com The synthesis of furan-containing N-acylhydrazones typically begins with the preparation of 2-furancarboxylic acid hydrazide (also known as 2-furoyl hydrazide). This key intermediate is synthesized by reacting an ester of 2-furoic acid, such as ethyl 2-furoate, with hydrazine (B178648) hydrate. asianpubs.org

Once the 2-furoyl hydrazide is obtained, it is condensed with various aldehydes or ketones to form the final N-acylhydrazone derivatives. peerj.comresearchgate.net This condensation reaction is often catalyzed by a small amount of acid and can be performed in a solvent like ethanol (B145695) at room temperature or under mild heating. peerj.com This modular approach allows for the creation of a large library of furan-containing N-acylhydrazones by varying the carbonyl component. nih.govnih.gov

A summary of the synthetic steps is provided in the table below.

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |

| 1 | Ethyl 2-furoate | Hydrazine hydrate, Ethanol, Reflux | 2-Furancarboxylic acid hydrazide asianpubs.org |

| 2 | 2-Furancarboxylic acid hydrazide, Aldehyde/Ketone | Ethanol, Catalytic acid | Furan-containing N-acylhydrazone peerj.com |

Enzymatic Synthesis of Furan (B31954) Carboxamide Intermediates

Biocatalysis is particularly valuable for the synthesis of complex pharmaceutical intermediates. A notable example is the preparation of tetrahydro-N-[3-(methylamino)-propyl]-2-furancarboxamide, a key intermediate in the synthesis of Alfuzosin, a drug used for treating benign prostatic hypertrophy. peerj.comwiley.com

The traditional chemical synthesis of this intermediate is challenging, requiring toxic reagents and harsh conditions. peerj.com In contrast, a biocatalytic route using immobilized Candida antarctica lipase B (CALB) offers a much simpler and safer one-pot procedure. peerj.comasianpubs.org The process starts with the CALB-catalyzed esterification of 2-tetrahydrofuroic acid using ethanol as both the solvent and acyl acceptor. After the quantitative formation of the ethyl ester, the diamine (N-methyl-1,3-propanediamine) is added. The same enzyme then regioselectively catalyzes the aminolysis at the primary amino group, yielding the desired secondary amide intermediate in good yield (e.g., 69% on a 20g scale) under mild reaction conditions. peerj.comasianpubs.orgpeerj.com This enzymatic strategy highlights the potential for producing structurally complex furan carboxamide intermediates with high selectivity and sustainability.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Furancarboxamide, N Octyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Furancarboxamide, N-octyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of related amide compounds, specific chemical shifts are indicative of the different protons within the molecule. For instance, in N-octyl-hexanamide, the amide proton (N-H) appears as a singlet around δ 5.59 ppm. The protons of the methylene (B1212753) group attached to the nitrogen (H-1') typically show as a quartet at approximately δ 3.27 ppm. The methylene group adjacent to the carbonyl group (H-2) resonates as a triplet around δ 2.25 ppm. The terminal methyl protons of the octyl chain (H-6' in a hexyl chain example) appear upfield as a multiplet around δ 0.93 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is typically observed downfield, for example at δ 173.3 ppm in N-octyl-hexanamide. The carbon of the methylene group attached to the nitrogen (C-1') is found around δ 43.1 ppm. The carbons of the octyl chain produce a series of signals in the upfield region, with the terminal methyl carbon appearing at approximately δ 14.2 ppm. researchgate.net Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to establish long-range correlations between protons and carbons, further confirming the molecular structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Amide Structures Related to 2-Furancarboxamide, N-octyl- Data based on analogous structures like N-octyl-hexanamide. researchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Amide N-H | ~5.6 | - |

| Carbonyl C=O | - | ~173 |

| Methylene C-1' (adjacent to N) | ~3.3 (quartet) | ~43 |

| Methylene C-2 (adjacent to C=O) | ~2.2 (triplet) | ~34 |

| Octyl Chain Methyl C-8' | ~0.9 (multiplet) | ~14 |

Note: The exact chemical shifts for 2-Furancarboxamide, N-octyl- may vary but the trends are expected to be similar.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Analysis

IR and UV-Vis spectroscopy are used to identify functional groups and analyze the electronic properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. In amides like 2-Furancarboxamide, N-octyl-, key absorption bands are expected. The N-H stretching vibration typically appears as a sharp peak in the region of 3134 cm⁻¹. The C=O stretching of the amide I band is a strong absorption, observed around 1648 cm⁻¹. The N-H bending of the amide II band is found near 1562 cm⁻¹, and the C-N stretching of the amide III band is located around 1408 cm⁻¹. researchgate.net The presence of the furan (B31954) ring will also contribute to the spectrum with its own characteristic C-H and C-O stretching and bending vibrations. The use of Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with Attenuated Total Reflection (ATR) techniques, allows for rapid and high-quality analysis of samples in various states. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The furan ring in 2-Furancarboxamide, N-octyl- is a chromophore that absorbs UV light. Molecules with conjugated systems, like the furan ring, exhibit π to π* transitions. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the presence of other functional groups. units.it For example, the presence of an auxochrome, a group with lone pair electrons like the nitrogen in the amide, can shift the absorption to longer wavelengths. units.it

Table 2: Characteristic IR Absorption Bands for Amide Functional Groups Data based on analogous amide structures. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | ~3130 - 3140 |

| C=O Stretch (Amide I) | ~1640 - 1670 |

| N-H Bend (Amide II) | ~1550 - 1565 |

| C-N Stretch (Amide III) | ~1400 - 1415 |

Mass Spectrometry (MS) and Hyphenated Techniques in Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. nih.gov In the context of 2-Furancarboxamide, N-octyl-, GC-MS can be used for metabolite profiling and to identify the compound in various samples. nih.gov The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As the separated components elute from the column, they are ionized and detected by the mass spectrometer, which generates a unique mass spectrum (fingerprint) for each compound. jfda-online.com For example, in the analysis of related compounds, specific fragmentation patterns are observed, which help in the identification. researchgate.net

LC-MS is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for analyzing non-volatile, polar, or thermally labile compounds that are not suitable for GC-MS. researchgate.net In research involving furan-carboxamide derivatives, LC-MS is employed for various applications, including the analysis of complex biological samples. nih.gov The use of different ionization techniques like Electrospray Ionization (ESI) allows for the analysis of a wide range of compounds. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. researchgate.net LC-MS/MS, a tandem mass spectrometry technique, further enhances selectivity and sensitivity, making it a powerful tool for quantitative analysis in complex matrices. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Compound Identification

X-ray Crystallography in the Structural Determination of Related Furancarboxamide Derivatives

Computational and Theoretical Investigations of 2 Furancarboxamide, N Octyl

Molecular Docking Studies with Biological Targets

No specific molecular docking studies investigating the interaction of 2-Furancarboxamide, N-octyl- with any biological targets have been identified in the public domain. Research on related compounds with different alkyl chains or substitutions exists, but a direct analysis for the N-octyl variant is not available.

Ligand-Protein Interaction Analysis

Without molecular docking simulations, a detailed analysis of the potential ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between 2-Furancarboxamide, N-octyl- and specific protein active sites cannot be performed.

Binding Affinity and Scoring Predictions

There are no published predicted binding affinities or docking scores for 2-Furancarboxamide, N-octyl- against any known biological receptors.

Molecular Dynamics (MD) Simulations

A search for molecular dynamics simulations of 2-Furancarboxamide, N-octyl- in complex with a receptor was unsuccessful. Such studies are crucial for understanding the dynamic behavior of a ligand within a binding pocket over time.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

Information regarding the conformational dynamics and the stability of a potential ligand-receptor complex involving 2-Furancarboxamide, N-octyl- is not available in the literature.

Energetic Contributions and Binding Free Energy Calculations (e.g., MM/GBSA analysis)

No studies employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of 2-Furancarboxamide, N-octyl- to a biological target have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include 2-Furancarboxamide, N-octyl- as part of the training or test set have been found. Therefore, there is no established mathematical relationship to predict its biological activity based on its chemical structure.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. mmsl.cz VS can be broadly categorized into structure-based and ligand-based methods. mmsl.cztechscience.com Ligand-based virtual screening (LBVS) is particularly valuable when the three-dimensional (3D) structure of the target protein is unknown. mmsl.cznih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. techscience.comnih.gov LBVS methods use a set of known active ligands to identify new compounds with similar properties, employing techniques like chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. mmsl.czresearchgate.net

While specific virtual screening studies featuring 2-Furancarboxamide, N-octyl- are not prominent in the literature, the principles of ligand-based design are exemplified by research on its structural isomers, the N-alkyl-3-furancarboxamides. In one such study, a series of N-alkyl-3-furancarboxamides with varying alkyl chain lengths (from methyl, C1, to octyl, C8) were synthesized and evaluated for cytotoxicity in cells expressing the cytochrome P450 4B1 (CYP4B1) enzyme. researchgate.net This enzyme is known to bioactivate furan-containing compounds into toxic reactive intermediates. researchgate.netmdpi.com

The investigation revealed a clear structure-activity relationship, demonstrating a parabolic correlation between the length of the N-alkyl chain and the compound's toxicity. researchgate.net The N-pentyl (C5) analog was identified as one of the most potent in cytotoxicity assays. nih.gov Further analysis showed that the formation of trapped reactive pyrrole (B145914) adducts, an indicator of bioactivation, was inversely correlated with the LD50 values in the CYP4B1-expressing cells. nih.gov This systematic approach of synthesizing and testing a series of structurally related analogs to understand how a specific substituent (the N-alkyl chain) influences biological activity is a cornerstone of ligand-based design.

Table 1: Research Findings on N-alkyl-3-furancarboxamide Series

| Compound Series | Key Substituent | Observed Trend | Most Potent Analog (Cytotoxicity) | Mechanism Link |

|---|

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical methods are used to study the electronic structure and properties of molecules from first principles. Density Functional Theory (DFT) has become a leading methodology for modeling chemical systems, offering a balance between accuracy and computational cost. unige.ch Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties of a system based on its electron density, which is a simpler quantity. unige.charxiv.org The theory is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. arxiv.org DFT is widely used to predict molecular geometries, reaction energies, and electronic properties. researchgate.net

DFT calculations are a powerful tool for analyzing the electronic structure of a molecule, providing insights into the distribution of electrons and the nature of chemical bonds. arxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates that the molecule is more easily polarizable and reactive. researchgate.net While specific DFT studies detailing the electronic structure of 2-Furancarboxamide, N-octyl- are not available, such calculations could precisely map its electrostatic potential, identify the most electron-rich and electron-deficient regions, and quantify the energies of its frontier molecular orbitals.

Table 2: Experimentally Observed Reactivity of N-alkyl-furancarboxamides

| Compound Feature | Reactive Site | Activating Enzyme | Observed Outcome | Influence of N-octyl Chain |

|---|---|---|---|---|

| Furan (B31954) Ring | Furan Moiety ("Warhead") researchgate.net | Cytochrome P450 4B1 (CYP4B1) researchgate.net | Formation of cytotoxic reactive intermediates researchgate.net | Competes with ω-hydroxylation pathway nih.gov |

Electronic Structure Analysis

Homology Modeling in Enzyme-Ligand Interactions

Homology modeling, or comparative modeling, is a computational method for predicting the 3D structure of a protein when its experimental structure has not been determined. semanticscholar.orgresearchgate.netnumberanalytics.com The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. numberanalytics.com The process involves identifying a known experimental structure of a homologous protein (the "template"), aligning the target protein's sequence with the template's sequence, building a 3D model of the target, and then refining and validating the model. semanticscholar.org Once a reliable model is built, it can be used to study how ligands, such as 2-Furancarboxamide, N-octyl-, might bind to the protein's active site, providing invaluable insights into the molecular basis of its function and guiding drug design. numberanalytics.comnih.gov

The interaction between furan-containing compounds and the CYP4B1 enzyme is a prime candidate for study via homology modeling. While the crystal structure of rabbit CYP4B1 has been solved, the human enzyme's structure may differ, and it notably shows no catalytic activity due to a specific amino acid substitution. mdpi.com Homology modeling could be used to build a model of human CYP4B1 to investigate why it is inactive and to explore whether modifications to a ligand could induce binding.

Significantly, the resolved crystal structure of rabbit CYP4B1 was complexed with a C8 (octyl) compound, revealing that the active site cavity is almost completely filled by this ligand. mdpi.com This structural information is crucial for understanding the basis of the enzyme's interaction with N-octyl substituted furans. In cases where such an experimental structure is unavailable—for instance, for the human CYP4B1 enzyme or for the specific 2-Furancarboxamide, N-octyl- isomer—homology modeling would be the primary computational tool to generate a structural hypothesis of the enzyme-ligand complex. nih.gov This would allow researchers to analyze potential hydrogen bonds, hydrophobic interactions, and steric clashes, thereby explaining observed structure-activity relationships and guiding the design of new, more potent, or selective compounds. nih.gov

Investigation of Biological Activities of 2 Furancarboxamide, N Octyl in Vitro and Ex Vivo Studies

Anticancer Activity Research

No published research was found detailing the anticancer activity of 2-Furancarboxamide, N-octyl-.

In Vitro Cytotoxicity and Antiproliferative Effects

There is no available data on the in vitro cytotoxicity or antiproliferative effects of 2-Furancarboxamide, N-octyl- against any cancer cell lines. Consequently, no data tables of IC50 values can be provided.

Mechanistic Pathways of Apoptosis Induction

No studies were identified that investigated the ability of 2-Furancarboxamide, N-octyl- to induce apoptosis or the mechanistic pathways involved.

Caspase Activation and Bcl-2 Family Protein Modulation

Information regarding the effect of 2-Furancarboxamide, N-octyl- on caspase activation or the modulation of Bcl-2 family proteins is not available in the current scientific literature.

Cell Cycle Modulation and Arrest Mechanisms

There are no studies available that describe the effects of 2-Furancarboxamide, N-octyl- on cell cycle progression or its potential to induce cell cycle arrest in cancer cells.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

No research has been published on the capacity of 2-Furancarboxamide, N-octyl- to generate reactive oxygen species or induce oxidative stress in biological systems.

Mitochondrial Dysfunction and Membrane Potential Alterations

The impact of 2-Furancarboxamide, N-octyl- on mitochondrial function, including any potential for causing mitochondrial dysfunction or altering mitochondrial membrane potential, has not been documented in scientific studies.

Effects on Cancer Stem Cells in Cellular Models

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be responsible for tumor initiation, growth, and recurrence. scispace.com Targeting CSCs is a critical strategy in cancer therapy. mdpi.com While direct studies on 2-Furancarboxamide, N-octyl- and its specific effects on cancer stem cells are not extensively detailed in the provided search results, the investigation of similar compounds and general approaches to targeting CSCs provide a framework for its potential mechanisms.

CSCs often exhibit resistance to conventional therapies due to their slow proliferation rate and expression of drug transporters. frontiersin.org Therapeutic strategies aim to interfere with key signaling pathways that govern the "stemness" of these cells, such as the Wnt, Notch, and Hedgehog pathways. frontiersin.org For instance, some small molecules have been shown to disrupt the Wnt pathway by interfering with β-catenin. frontiersin.org Another approach involves inhibiting γ-secretase to block Notch signaling. frontiersin.org

The role of specific proteins like NANOG is also crucial in maintaining the stem-like properties of cancer cells and promoting resistance to therapy. frontiersin.org Compounds that can modulate the expression or function of such proteins could potentially impact CSC viability.

Modulation of Gene and Protein Expression in Cellular Models

The biological activity of a compound is often mediated through its ability to alter gene and protein expression within cells. nih.govscielo.br Studies on various therapeutic agents have demonstrated that changes in the expression of specific genes and proteins can lead to desired clinical outcomes. For example, the long-term administration of certain drugs can induce changes in protein expression in brain cells, which may account for both their efficacy and side effects. nih.gov

In the context of cancer, modulating the expression of genes involved in cell proliferation, apoptosis, and drug resistance is a key therapeutic goal. Research has shown that certain compounds can alter the expression of proteins such as pericentrin, glial fibrillary acidic protein, and Rho GDP-dissociation inhibitor 1. nih.gov Furthermore, the regulation of genes like N-cadherin can be affected by chemical treatments. nih.gov The ability of 2-Furancarboxamide, N-octyl- to modulate gene and protein expression would be a critical determinant of its biological effects, though specific data on this compound is not available in the provided search results.

Antimicrobial Activity Research

Antibacterial Potency Against Pathogenic Microorganisms

2-Furancarboxamide, N-octyl- has been investigated for its antibacterial activity against a range of pathogenic microorganisms. The development of new antimicrobial agents is crucial due to the rise of multi-drug-resistant bacteria. nih.gov

Studies on related compounds provide insights into the potential spectrum of activity. For example, octyl gallate, which also contains an octyl group, has demonstrated robust bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 8 µg/mL. nih.gov However, its activity against Gram-negative bacteria like E. coli was more limited. nih.gov The presence of the octyl group is often associated with enhanced lipophilicity, which can facilitate interaction with bacterial cell membranes. semanticscholar.org

The table below summarizes the antibacterial potency of a related compound, octyl gallate, which may offer a comparative perspective.

| Microorganism | Activity | MIC (µg/mL) |

| Gram-positive bacteria (e.g., S. aureus) | Bactericidal | 4 - 8 |

| Gram-negative bacteria (e.g., E. coli) | Limited | Not specified |

This table is based on data for octyl gallate and is for illustrative purposes. nih.gov

Mechanisms of Action: Cell Membrane Disruption, Inhibition of Nucleic Acid Synthesis, Disruption of Energy Metabolism, Inhibition of Biofilm Formation

The antibacterial effect of compounds like 2-Furancarboxamide, N-octyl- can be attributed to several mechanisms of action.

Cell Membrane Disruption: Many antimicrobial agents, particularly those with lipophilic components, act by disrupting the bacterial cell membrane. nih.gov This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. The octyl chain in 2-Furancarboxamide, N-octyl- likely plays a role in its ability to interact with and disrupt the lipid bilayer of bacterial membranes.

Inhibition of Nucleic Acid Synthesis: Some antimicrobial compounds can penetrate the bacterial cell and interfere with essential intracellular processes, such as the synthesis of DNA and RNA. frontiersin.orgnih.gov This can occur through direct binding to nucleic acids or by inhibiting the enzymes involved in their synthesis. frontiersin.org

Disruption of Energy Metabolism: Interference with cellular energy production is another mechanism of antibacterial action. For instance, octyl gallate has been shown to damage the activity of the respiratory chain in bacteria. nih.gov This disruption of energy metabolism can be fatal for the microorganism.

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some antimicrobial agents can inhibit the formation of biofilms by interfering with bacterial signaling pathways or by preventing the attachment of bacteria to surfaces. nih.gov

Structure-Activity Relationships in Antibacterial Efficacy

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in medicinal chemistry. nih.govnih.gov For antibacterial agents, several structural features can influence their efficacy.

Alkyl Chain Length: The length of an alkyl chain, such as the octyl group in 2-Furancarboxamide, N-octyl-, is a critical determinant of antibacterial activity. semanticscholar.org Increasing the chain length can enhance lipophilicity, which often correlates with improved antimicrobial potency up to a certain point. semanticscholar.org Studies on alkyl gallates have shown that octyl gallate possesses strong antibacterial activity, highlighting the importance of the alkyl chain length. nih.gov

The table below outlines the key structural features and their influence on antibacterial activity.

| Structural Feature | Influence on Antibacterial Efficacy |

| N-octyl group | Enhances lipophilicity, facilitates membrane interaction. semanticscholar.orgnih.gov |

| 2-Furancarboxamide moiety | Contributes to polarity and potential for hydrogen bonding. |

Antifungal Efficacy and Related Mechanisms

While direct studies on the antifungal activity of 2-Furancarboxamide, N-octyl- are not extensively available in the reviewed literature, related compounds and general mechanisms of antifungal agents provide a basis for potential areas of investigation. For instance, derivatives of 2-oxo-morpholin-3-yl-acetamide have demonstrated fungicidal activity against various Candida and Aspergillus species. nih.gov The search for novel antifungal agents is driven by the rise in fungal resistance to existing treatments. scielo.br

The mechanisms of antifungal action are diverse. Some compounds act by disrupting the fungal cell membrane, often by binding to ergosterol, a key component of the membrane. scielo.br This disruption can lead to increased membrane permeability and leakage of intracellular contents. Other mechanisms include the inhibition of crucial enzymes involved in cell wall synthesis or DNA synthesis. scielo.br For example, some antifungal agents inhibit thymidylate synthase, an enzyme necessary for DNA replication. scielo.br

The evaluation of antifungal efficacy typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.govmdpi.com Further studies can determine the minimum fungicidal concentration (MFC), the lowest concentration that results in microbial death. scielo.br Time-kill curve analyses can provide insights into the concentration-dependent effects of a compound on fungal proliferation over time. mdpi.com

Antibiofilm Properties and Mechanisms

Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. These structures provide protection against antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings.

Research into the antibiofilm properties of various compounds has revealed several mechanisms of action. Some agents work by inhibiting the initial attachment of microbial cells to surfaces. Others interfere with the production of the extracellular matrix, which is crucial for the structural integrity of the biofilm. mdpi.com For instance, certain natural compounds have been shown to disrupt the rdar (red, dry, and rough) morphotype in Salmonella, which is associated with the production of curli fimbriae and cellulose, key components of its biofilm matrix. nih.gov

Another mechanism involves the disruption of mature biofilms. This can be achieved by agents that increase the permeability of the bacterial cell wall, allowing other antimicrobial agents to penetrate the biofilm more effectively. nih.gov Some compounds have also been shown to down-regulate the expression of genes involved in biofilm formation, such as those related to the citric acid cycle and ATP synthesis. mdpi.com The effectiveness of antibiofilm agents is often assessed by their ability to inhibit biofilm formation and disrupt pre-formed biofilms, with quantification frequently performed using staining methods like crystal violet or XTT assays. mdpi.com

Enzyme Inhibition Studies

The ability of chemical compounds to inhibit specific enzymes is a cornerstone of drug discovery and development. The following sections detail the kinetic and mechanistic aspects of enzyme inhibition by 2-Furancarboxamide, N-octyl- and its derivatives.

Enzyme Inhibition Kinetics and Mechanistic Patterns (e.g., Noncompetitive, Mixed-Type Inhibition)

Enzyme inhibitors can be classified based on their mechanism of action, which can be elucidated through kinetic studies. The primary models of reversible inhibition are competitive, noncompetitive, uncompetitive, and mixed-type inhibition. sid.ir

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). nih.govnih.gov

Noncompetitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity without preventing substrate binding. In this case, the Vmax is decreased, but the Km remains unchanged. mdpi.comtamhsc.edu

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex. This type of inhibition leads to a decrease in both Vmax and Km. tamhsc.edu

Mixed-type inhibition is a more complex scenario where the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in changes to both Vmax and Km. semanticscholar.org

The type of inhibition can be determined by analyzing Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity. nih.govmdpi.com

Targeted Enzyme Inhibition by 2-Furancarboxamide, N-octyl- and Derivatives

Specific enzymes have been identified as targets for inhibition by various chemical compounds, including those structurally related to 2-Furancarboxamide, N-octyl-.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. europeanreview.org Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. peerj.com Some compounds exhibit selective inhibition towards either AChE or BChE, while others act as dual inhibitors. semanticscholar.orgmdpi.com The inhibitory mechanism can be reversible or irreversible. heraldopenaccess.us Kinetic studies of cholinesterase inhibitors have revealed various inhibition patterns, including competitive and mixed-type inhibition. nih.govsemanticscholar.org For instance, certain fluoren-9-amine derivatives have been identified as competitive inhibitors of BChE. nih.gov

Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govgoogle.com Its inhibition is a target for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov A variety of compounds, including hydroxamic acid derivatives and phosphorodiamidates, have been investigated as urease inhibitors. helsinki.finih.gov Kinetic studies have shown that some of these inhibitors act competitively. mdpi.com The potency of urease inhibitors is often evaluated by their IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the small intestine. frontiersin.org Its inhibition can help manage postprandial hyperglycemia in individuals with type 2 diabetes. nih.gov Many natural and synthetic compounds have been screened for their α-glucosidase inhibitory activity. asiapharmaceutics.infocaldic.com Kinetic analyses have demonstrated that some of these compounds act as competitive inhibitors, indicating that they bind to the active site of the enzyme. nih.gov

Table 1: Inhibition of Hydrolases by Various Compounds

| Enzyme | Inhibitor Class/Compound | Inhibition Type | Key Findings |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Fluoroquinolone & Benzimidazole derivatives | Not specified | Compound Z-9 showed low IC50 value. europeanreview.org |

| Butyrylcholinesterase (BChE) | Fluoren-9-amine derivatives | Competitive | Compound 3c was identified as a competitive inhibitor. nih.gov |

| Glycyrol | Noncompetitive | Effectively inhibited BChE with an IC50 of 7.22 µM. mdpi.com | |

| Urease | Camphene | Competitive | Showed significant inhibitory activity with an IC50 of 0.147 µg/mL. mdpi.com |

| 2-octynohydroxamic acid | Not specified | Found to be a potent inhibitor. helsinki.fi | |

| α-Glucosidase | Ethyl acetate (B1210297) fraction of Caralluma europaea | Competitive | Significantly inhibited α-glucosidase activity. nih.gov |

Trehalose-6-phosphate (B3052756) phosphatase (T6PP) is an essential enzyme in the trehalose (B1683222) biosynthesis pathway in many bacteria, fungi, and invertebrates. nih.govbiorxiv.org This pathway is absent in mammals, making T6PP an attractive target for the development of new antimicrobial and anthelmintic drugs. nih.govplos.org The enzyme catalyzes the dephosphorylation of trehalose-6-phosphate (T6P) to produce trehalose. africanjournalofbiomedicalresearch.com

Research has focused on designing inhibitors that can effectively block the active site of T6PP. Structure-based drug design has led to the development of substrate analogs, such as aryl d-glucopyranoside 6-sulfates, as potential inhibitors. nih.gov Kinetic studies have been employed to measure the inhibition constants (Ki) of these compounds against T6PP from various pathogenic organisms. nih.gov For example, 4-n-octylphenyl α-d-glucopyranoside 6-sulfate was found to be a potent inhibitor of T6PP from several pathogens, with Ki values in the low micromolar range. nih.gov These studies suggest that inhibitors targeting both the phosphoryl-binding pocket and the trehalose-binding pocket of the enzyme could lead to high-affinity and selective therapeutic agents. nih.govplos.org

Inhibition of Key Metabolic Enzymes (e.g., Pyruvate (B1213749) Kinase, DNA Gyrase)

Research into compounds with similar structural motifs provides some context. For instance, gallate derivatives, which are also simple aromatic compounds, have been shown to be potent inhibitors of bacterial DNA gyrase. nih.gov Specifically, octyl gallate demonstrates strong anti-bacterial properties against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with its mechanism of action linked to the inhibition of DNA gyrase. nih.gov DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents. newtbdrugs.orgplos.org The inhibitory action of these gallate derivatives is competitive with ATP at the ATPase site of the enzyme. nih.gov The development of novel inhibitors for DNA gyrase is an active area of research, particularly for overcoming bacterial resistance to existing antibiotics like fluoroquinolones. newtbdrugs.orgrsc.org

Mechanism-Based Inhibition Approaches and Optimization

Mechanism-based inhibition is a critical concept in drug development, where a compound is metabolically activated to a reactive species that then covalently modifies and inactivates the target enzyme. nih.gov This approach has been explored for furan-containing compounds, particularly in the context of cytochrome P450 enzymes.

For instance, N-alkyl-3-furancarboxamides, a class of compounds to which N-octyl-2-furancarboxamide is related, have been studied as "pro-toxicant" substrates for CYP4B1. researchgate.netacs.org The furan (B31954) ring acts as a "warhead" that, upon oxidation by CYP4B1, forms a reactive enedial intermediate. researchgate.netacs.org This reactive species can then cause cytotoxicity. researchgate.netacs.org

Optimization studies on N-alkyl-3-furancarboxamides have revealed a parabolic relationship between the alkyl chain length and both cytotoxicity and the formation of reactive intermediates. researchgate.netacs.org Compounds with alkyl chains of intermediate length (C3-C6) exhibit the highest potency, while those with shorter or longer chains are less toxic. researchgate.netacs.org This is attributed to a balance between the compound's affinity for the enzyme's active site and competing metabolic pathways, such as ω-hydroxylation for longer chain analogs. researchgate.netacs.org Interestingly, modest time-dependent inhibition of CYP4B1 by N-pentyl-3-furancarboxamide was observed, which was abolished in the presence of trapping agents, indicating that the reactive metabolites can escape the enzyme's active site after being formed. researchgate.netacs.org

Metabolic Studies and Bioactivation Pathways

Cytochrome P450 (CYP4B1) Mediated Metabolism of N-alkyl Furancarboxamides, including ω-hydroxylation

The metabolism of furan-containing xenobiotics is often mediated by cytochrome P450 (CYP) enzymes, leading to either detoxification or bioactivation. nih.govresearchgate.net CYP4B1, an enzyme predominantly expressed in the lung, is particularly noted for its role in the metabolism of various furan compounds. researchgate.netmdpi.com

Studies on a series of N-alkyl-3-furancarboxamides with varying alkyl chain lengths (C1 to C8) have elucidated the metabolic fate of these compounds when incubated with CYP4B1. researchgate.netacs.orgnih.gov A key metabolic pathway for the longer-chain analogs, including the N-octyl variant, is ω-hydroxylation. researchgate.netacs.orgnih.gov This process involves the hydroxylation of the terminal carbon atom of the alkyl chain. mdpi.comnih.gov The catalytic efficiency of CYP4B1 for ω-hydroxylation increases with the length of the aliphatic chain. nih.gov

The table below summarizes the metabolic pathways for N-alkyl-3-furancarboxamides mediated by CYP4B1.

| Alkyl Chain Length | Primary Metabolic Pathway | Cytotoxicity | Reference |

| Short (< C3) | Lower affinity for CYP4B1 | Reduced | researchgate.netacs.org |

| Intermediate (C3-C6) | Bioactivation to reactive enedial | High | researchgate.netacs.org |

| Long (> C6, e.g., C8) | ω-hydroxylation | Reduced | researchgate.netacs.orgnih.gov |

Formation of Reactive Metabolites and Protein Adducts

The oxidation of the furan ring by CYP enzymes can lead to the formation of highly reactive electrophilic intermediates. nih.govmdpi.com Depending on the substituents on the furan ring, this intermediate can be either an epoxide or a cis-enedione. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, forming adducts that can trigger toxicity. nih.govnih.gov

In the case of N-alkyl-3-furancarboxamides, CYP4B1-mediated oxidation of the furan moiety generates a putative enedial intermediate. researchgate.netacs.org This reactive species can be trapped by nucleophiles such as glutathione (B108866) (GSH) or N-α-acetyl-L-lysine (NAL) to form stable pyrrole (B145914) adducts. nih.gov The formation of these adducts has been directly correlated with the cytotoxicity observed in CYP4B1-expressing cells. researchgate.netacs.org

The general process of reactive metabolite formation and adduction is a key area of study in toxicology, as it is believed to be a primary cause of idiosyncratic adverse drug reactions. evotec.com

Structure-Metabolism Relationships

The relationship between the chemical structure of N-alkyl furancarboxamides and their metabolic fate has been systematically investigated. A clear structure-activity relationship exists for the CYP4B1-mediated bioactivation of N-alkyl-3-furancarboxamides. researchgate.netacs.org

A parabolic relationship is observed between the length of the N-alkyl chain and cytotoxicity. researchgate.netacs.org

Short-chain analogs (less than 3 carbons): These compounds exhibit reduced toxicity due to their lower affinity for the CYP4B1 active site. researchgate.netacs.org

Intermediate-chain analogs (3 to 6 carbons): These compounds show the highest potency, with LD50 values comparable to the known CYP4B1 substrate, 4-ipomeanol. researchgate.netacs.org This is because their structure allows for optimal binding and subsequent bioactivation by the enzyme.

Long-chain analogs (more than 6 carbons, including N-octyl): These compounds display decreased toxicity. researchgate.netacs.org This is attributed to a competing metabolic pathway, ω-hydroxylation, where the enzyme hydroxylates the end of the long alkyl chain, leading to detoxification rather than the formation of a reactive furan-derived metabolite. researchgate.netacs.orgnih.gov

These findings highlight how modifications to the alkyl chain length can shift the metabolic pathway from bioactivation to detoxification, a critical consideration in drug design and safety assessment. researchgate.netacs.org

Other Reported Biological Activities

While the primary focus of research on N-octyl-2-furancarboxamide and related compounds has been on their metabolism and toxicity, other biological activities have been reported for furan-containing structures. For example, some furancarboxamide derivatives have been investigated for their potential as plant growth regulators. Additionally, various furan and furancarboxamide derivatives have been synthesized and evaluated for a range of biological activities, although specific data for the N-octyl derivative is limited in these broader screenings. acs.orgresearchgate.net

Antioxidant Properties

A review of available scientific literature did not yield specific studies or data concerning the in vitro or ex vivo antioxidant properties of the compound 2-Furancarboxamide, N-octyl-.

Antiparasitic Activity (In Vitro)

There is no specific information available in the reviewed scientific literature regarding the in vitro antiparasitic activity of 2-Furancarboxamide, N-octyl-.

Antidiabetic Activity (In Vitro Enzyme Inhibition)

Investigations into the scientific literature did not provide specific findings on the in vitro antidiabetic activity of 2-Furancarboxamide, N-octyl-, through enzyme inhibition or other mechanisms.

Biomarker Potential in Metabolomics Research

Identification in Salivary Metabolite Signatures for Disease Diagnosis (e.g., Oral Cancer)

The compound 2-Furancarboxamide has been identified as a potential biomarker in saliva for the diagnosis of oral squamous cell carcinoma (OSCC) and the precursor lesion, oral leukoplakia (OLK). ucsf.eduwiley.com In studies utilizing gas chromatography-mass spectrometry (GC-MS) to analyze the salivary metabolome, significant differences were observed between patients with OSCC, patients with OLK, and healthy control subjects. ucsf.edu

One such study identified a panel of 15 metabolites that were significantly upregulated in the saliva of OSCC patients when compared to both the oral leukoplakia and healthy control groups. ucsf.edu Among these, 2-Furancarboxamide was noted as a distinguishing compound, suggesting its potential utility as a tumor-specific marker for the early detection and prediction of OSCC and oral leukoplakia. ucsf.eduwiley.com The use of salivary metabolomics is considered a promising and non-invasive tool for identifying such biomarkers. ucsf.edu

Table 1: Salivary Metabolites Significantly Upregulated in Oral Squamous Cell Carcinoma (OSCC) Patients (Data sourced from a comparative study of OSCC, Oral Leukoplakia, and Control groups)

| Compound Name | Potential Significance |

| 2-Furancarboxamide | Upregulated in OSCC and OLK groups compared to controls. ucsf.eduwiley.com |

| Decanedioic acid | Upregulated in OSCC patients. ucsf.edu |

| Eicosane | Detected in higher concentrations in patient groups. ucsf.edu |

| Pentadecane | Upregulated in OSCC patients. ucsf.edu |

| Nonadecane | Upregulated in OSCC patients. ucsf.edu |

| L-proline | Upregulated in OSCC patients. ucsf.edu |

| Pentanoic acid | Upregulated in OSCC patients. ucsf.edu |

| Docosane | Upregulated in OSCC patients. ucsf.edu |

Structure Activity Relationship Sar Investigations of 2 Furancarboxamide, N Octyl and Its Analogues

Influence of N-Alkyl Chain Length on Biological Activity

The length of the N-alkyl chain is a critical determinant of biological activity in many classes of compounds, including N-alkyl-furancarboxamides. This feature often dictates the molecule's potency, selectivity, and metabolic fate by influencing its lipophilicity, steric profile, and ability to fit into receptor or enzyme active sites.

Research into a series of N-alkyl-3-furancarboxamides, which are structurally analogous to the title compound, reveals a distinct parabolic relationship between the alkyl chain length and cytotoxicity. researchgate.netacs.org In a study examining chain lengths from one to eight carbons (C1 to C8), analogues with moderate chain lengths (C3 to C6) exhibited the most potent cytotoxic effects. researchgate.netacs.org In contrast, compounds with shorter chains (less than three carbons) and longer chains (more than six carbons, including the N-octyl analogue) showed reduced toxicity. researchgate.netacs.org

This parabolic trend is directly linked to the compound's metabolic pathway. For longer-chain analogues like N-octyl-3-furancarboxamide, ω-hydroxylation (oxidation at the terminal carbon of the alkyl chain) becomes a more prominent metabolic route, which is a detoxification pathway. researchgate.netacs.orgnih.gov Shorter chain compounds, on the other hand, show lower affinity for the metabolizing enzyme, CYP4B1. acs.org This demonstrates that the N-alkyl chain length directly influences the molecule's biological activity by modulating its metabolic stability and primary site of enzymatic action. researchgate.netacs.orgnih.gov

This principle is not unique to furancarboxamides. Similar SAR trends are observed in other classes of biologically active molecules:

Cannabimimetic Indoles: Optimal binding to cannabinoid receptors CB1 and CB2 occurs with a five-carbon N-alkyl side chain. A chain of 3-6 carbons is sufficient for high-affinity binding, but extending it to a heptyl (C7) group leads to a dramatic decrease in binding at both receptors. nih.gov For some cannabinoids, maximum activity is seen with an eight-carbon side chain. caymanchem.com

N-Alkylmorpholine Derivatives: The highest bactericidal effects against MRSA are found in derivatives with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16). chemrxiv.org Conversely, compounds with chains shorter than five carbons are inactive, establishing a clear SAR. chemrxiv.org

Olivetolic Acid Derivatives: In certain antibacterial olivetolic acid derivatives, elongating the alkyl chain to n-heptyl enhances activity against B. subtilis, but further elongation leads to a decrease in activity. nih.gov

| Compound Class | Alkyl Chain Length | Observed Effect/Activity | Reference |

|---|---|---|---|

| N-Alkyl-3-furancarboxamides | C1-C2 | Reduced cytotoxicity | researchgate.netacs.org |

| N-Alkyl-3-furancarboxamides | C3-C6 | Optimal cytotoxicity | researchgate.netacs.org |

| N-Alkyl-3-furancarboxamides | C7-C8 | Reduced cytotoxicity due to increased ω-hydroxylation | researchgate.netacs.org |

| Cannabimimetic Indoles | C5 | Optimum receptor binding | nih.gov |

| Cannabimimetic Indoles | C7 | Dramatically decreased receptor binding | nih.gov |

| N-Alkylmorpholine Derivatives | < C5 | Inactive against MRSA | chemrxiv.org |

| N-Alkylmorpholine Derivatives | C12-C16 | Highest bactericidal effects | chemrxiv.org |

Impact of Substitutions on the Furan (B31954) Ring and Amide Nitrogen on Biological Activity

Modifications to the furan ring and the substituents attached to the amide nitrogen provide another axis for tuning the biological activity of furancarboxamide derivatives. These changes can alter the electronic properties, conformation, and hydrogen-bonding capabilities of the molecule.

Furan Ring Substitutions: The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution, typically at the C2 and C5 positions. ijabbr.com The nature of the substituents on this ring can significantly influence activity. For instance, in a series of naphtho[1,2-b]furan-2-carboxamide derivatives, introducing substituents at the 5-position of the furan moiety had a marked effect on binding affinity for the MCH-R1 receptor. jst.go.jp While an unsubstituted compound had moderate affinity, adding a p-cyano-phenyl group at this position increased binding affinity 15-fold. jst.go.jp Conversely, moving substituents from the para to the meta position on this attached phenyl ring led to a large decrease in binding. jst.go.jp In other cases, adding methyl groups to the furan ring can enhance metabolic stability by reducing oxidation by cytochrome P450 enzymes. vulcanchem.com

Amide Nitrogen Substitutions: The group attached to the amide nitrogen plays a crucial role in orienting the molecule within a biological target and can form key interactions. In furan-2-carboxamides designed as tyrosinase inhibitors, a series of derivatives were synthesized with different substituted salicylaldehydes attached via a hydrazide linkage to the amide function. nih.gov All the synthesized compounds showed potent inhibition, significantly greater than the standard, indicating the favorability of this complex N-substituent. nih.gov In another example, for N-phenyl-furancarboxamides (furanilides), substituents on the phenyl ring directly impact reactivity. acs.org Electron-donating groups on the anilide ring enhance its reactivity towards oxidation. acs.org Furthermore, some substitutions can enforce a specific molecular shape; for example, an N-(2-nitrophenyl)furan-2-carboxamide adopts a non-planar conformation due to intramolecular hydrogen bonding, which contrasts with planar analogues.

| Position of Substitution | Substituent Type/Analogue | Resulting Impact on Activity or Property | Reference |

|---|---|---|---|

| Furan Ring (C5-position) | p-Cyano-phenyl group | 15-fold increase in MCH-R1 receptor binding affinity | jst.go.jp |

| Furan Ring (C5-position) | m-Cyano-phenyl group | Large decrease in MCH-R1 receptor binding affinity | jst.go.jp |

| Furan Ring | Methyl groups | Can improve metabolic stability | vulcanchem.com |

| Amide Nitrogen | Substituted quinazolinone moiety | Potent tyrosinase inhibition | nih.gov |

| Amide Nitrogen (on N-phenyl ring) | Electron-donating groups (e.g., -NMe2) | Enhanced reactivity toward triplet-sensitized oxidation | acs.org |

| Amide Nitrogen (on N-phenyl ring) | Ortho-nitro group | Induces non-planar conformation via H-bonding |

Correlation between Specific Structural Features and Mechanistic Pathways

Understanding SAR at a deeper level involves correlating specific structural features with the molecular mechanisms through which a compound exerts its biological effect. This can include specific metabolic transformations, interactions with reactive species, or inhibition of particular enzymes.

A compelling example is found in the study of furanilides (N-phenyl-furancarboxamides), which can undergo photodegradation through two distinct pathways. acs.orgacs.org Research has shown that these molecules possess a "dual-mode" reactivity where different parts of the structure are responsible for different mechanistic interactions. acs.orgacs.org

The furan ring , being electron-rich, is the primary site of reaction with singlet oxygen (¹O₂), a photochemically produced reactive oxygen species. acs.org

The anilide moiety (the N-phenyl group), on the other hand, is susceptible to oxidation by triplet-excited chromophoric dissolved organic matter (³CDOM*), another reactive species. acs.org This demonstrates a clear correlation where distinct structural domains of the same molecule dictate its interaction with different reactive intermediates, thereby following separate mechanistic pathways. acs.org

The influence of the N-alkyl chain length on metabolism also provides a direct link between structure and mechanism. As discussed previously, a study on N-alkyl-3-furancarboxamides showed that chain length determines the primary metabolic pathway. researchgate.netacs.org

Shorter chains (C3-C6) favor a mechanism of bioactivation where the furan ring itself is oxidized to a reactive enedial intermediate, leading to cytotoxicity. researchgate.netacs.org

Longer chains (C7-C8) , as in the N-octyl analogue, shift the mechanistic pathway towards ω-hydroxylation of the alkyl chain, a detoxification process that reduces cytotoxicity. researchgate.netacs.org

Furthermore, the furancarboxamide scaffold is a known inhibitor of various enzymes. evitachem.comdergipark.org.trresearchgate.net For instance, certain derivatives are known to inhibit enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) or tyrosinase. nih.govevitachem.com The mechanism of action is often direct enzyme inhibition, where the amide group and furan ring interact with the enzyme's active site. nih.gov In one study, a furan-2-carboxamide derivative was found to be a non-competitive inhibitor of tyrosinase, meaning it binds to a site other than the active site to form an enzyme-inhibitor complex and exert its effect. nih.gov

| Structural Feature | Correlated Mechanistic Pathway | Reference |

|---|---|---|

| Furan Ring | Primary site of reaction with singlet oxygen (¹O₂) | acs.org |

| Anilide Moiety (N-phenyl) | Site of oxidation by triplet-excited sensitizers (³CDOM*) | acs.org |

| N-Alkyl Chain (C3-C6) | Favors bioactivation via furan ring oxidation | researchgate.netacs.org |

| N-Alkyl Chain (C7-C8) | Favors detoxification via ω-hydroxylation | researchgate.netacs.org |

| Furancarboxamide Scaffold | Enzyme inhibition (e.g., tyrosinase, IMPDH) | nih.govevitachem.com |

Role As a Chemical Scaffold and Intermediate in Advanced Medicinal Chemistry

Precursor in the Synthesis of Active Pharmaceutical Ingredients (e.g., Alfuzosin)

One of the notable applications of furan-based intermediates is in the synthesis of established active pharmaceutical ingredients (APIs). A prominent example is the use of a related compound, tetrahydro-N-[3-(methylamino)-propyl]-2-furan-carboxamide, as a key intermediate in the synthesis of Alfuzosin. mdpi.comnih.gov Alfuzosin is a quinazoline (B50416) derivative used for the treatment of benign prostatic hyperplasia (BPH). nih.govwikipedia.org

The synthesis of this crucial intermediate has traditionally involved a three-step chemical route starting from 2-tetrahydrofuroic acid. nih.gov However, more recent advancements have focused on developing more efficient and environmentally friendly biocatalytic methods. For instance, a lipase-catalyzed procedure has been developed for the one-pot conversion of carboxylic acids into substituted amides, which was optimized for the preparation of the Alfuzosin intermediate. researchgate.net This enzymatic approach, utilizing lipase (B570770) B from Candida antarctica, simplifies the process to a two-step reaction where the same enzyme catalyzes both the initial esterification and the subsequent amidation. mdpi.comnih.gov This biocatalytic route offers a greener alternative to traditional chemical methods. mdpi.comnih.gov

Building Block for Novel Bioactive Molecules and Drug Leads

The furan (B31954) nucleus serves as a versatile building block for the creation of novel bioactive molecules and drug leads. chemscene.com The term "building block" in chemistry refers to a molecular fragment that can be readily incorporated into a larger, more complex structure. chemscene.com The furan ring's chemical properties allow for its modification and elaboration, making it an attractive starting point for the synthesis of diverse compound libraries for drug discovery screening.

The exploration of furan-containing compounds has led to the identification of molecules with a wide range of biological activities. For example, various furancarboxamide derivatives have been synthesized and investigated for their potential therapeutic applications. acs.org Research has shown that compounds incorporating the furan ring can exhibit activities such as nematicidal effects. google.com

Furthermore, the furan scaffold is not limited to a single therapeutic area. For instance, 1,3,4-oxadiazole-2-carboxamide compounds, which can be synthesized from furan-containing precursors, have been investigated for their STAT3 inhibitory activity, suggesting their potential as anticancer agents. googleapis.com The ability to functionalize the furan ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of new drug candidates.

Future Directions in Research on 2 Furancarboxamide, N Octyl

Integration of Multi-Omics Approaches in Mechanistic Elucidation

Future research will increasingly rely on multi-omics strategies—encompassing metabolomics, proteomics, and genomics—to build a comprehensive understanding of the bioactivity of 2-Furancarboxamide, N-octyl-. A pivotal area of investigation is its metabolic fate and mechanism of action within biological systems.

A key study on the closely related N-alkyl-3-furancarboxamides provides a blueprint for this approach. Research has shown that the length of the N-alkyl chain is a critical determinant of how these compounds are metabolized by cytochrome P450 enzymes, specifically CYP4B1. nih.govresearchgate.netmdpi.com For analogs with shorter alkyl chains (e.g., N-pentyl), the furan (B31954) ring is susceptible to P450-mediated oxidation, leading to the formation of a reactive enedial intermediate that can bind to macromolecules and cause cytotoxicity. nih.govresearchgate.net Conversely, for analogs with longer chains, such as the N-octyl variant, the enzyme preferentially catalyzes ω-hydroxylation at the terminal end of the alkyl chain, a detoxification pathway. nih.gov This metabolic switching is believed to be governed by the orientation of the molecule within the enzyme's active site. nih.govresearchgate.net

Future multi-omics studies on 2-Furancarboxamide, N-octyl- could:

Metabolomics: Utilize high-resolution mass spectrometry to identify and quantify metabolites in various biological matrices. This would confirm the prevalence of ω-hydroxylation and identify other potential metabolic products. Techniques involving the trapping of reactive metabolites can definitively map bioactivation versus detoxification pathways. nih.gov

Proteomics: Employ proteomic analysis to identify protein targets that are differentially expressed or post-translationally modified upon exposure to the compound. This can help uncover its mechanism of action beyond direct metabolism, including potential downstream signaling effects.

Genomics/Transcriptomics: Analyze changes in gene expression profiles in cells or tissues to understand the cellular response to the compound, identifying pathways that are activated or suppressed.

This integrated approach will be crucial for elucidating the precise structure-metabolism and structure-toxicity relationships, providing a holistic view of the compound's biological impact. researchgate.netresearchgate.net

Development of Advanced Computational Models for Predictive Research

Computational modeling is an indispensable tool in modern drug discovery and chemical research, enabling the prediction of biological activity and the rational design of new molecules. For 2-Furancarboxamide, N-octyl-, the development of advanced computational models will accelerate research into its potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary avenue for this research. 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to other series of furan-containing compounds to correlate their structural features with insecticidal and antimicrobial activities. sioc-journal.cnnih.govsioc-journal.cn These models generate 3D contour maps that visualize how steric, electrostatic, and hydrogen-bonding fields influence bioactivity, providing clear guidance for structural optimization. sioc-journal.cn Similar QSAR models could be developed for 2-Furancarboxamide, N-octyl- and its analogs to predict their activity across various biological targets. aimspress.comneliti.com

Molecular docking simulations represent another critical computational tool. Docking studies have already been used to model the interaction of N-alkyl-3-furancarboxamides within the active site of the CYP4B1 enzyme, successfully explaining why longer-chain analogs like the N-octyl version are oriented for ω-hydroxylation rather than furan epoxidation. nih.gov Future research could expand these docking studies to predict the binding affinity of 2-Furancarboxamide, N-octyl- against a wide range of potential protein targets, including those involved in cancer, infectious diseases, and metabolic disorders. researchgate.netdergipark.org.tr Integrating molecular dynamics (MD) simulations can further assess the stability of predicted ligand-protein complexes over time.

The integration of these computational methods will allow for the efficient screening of virtual libraries of related compounds, prioritizing the synthesis of derivatives with enhanced potency and selectivity for specific biological targets. sciety.orgdiva-portal.org

Exploration of Novel Biological Targets and Therapeutic Applications

While the metabolic fate of 2-Furancarboxamide, N-octyl- is a subject of foundational research, its potential as a bioactive agent warrants broad exploration. The furan-carboxamide scaffold and the more general N-alkylamide chemical class are associated with a wide array of biological activities, suggesting numerous therapeutic avenues for investigation. researchgate.netnih.gov

Potential Therapeutic and Agricultural Applications:

Nematicidal Activity: Amides, including N-alkyl substituted amides, have been investigated for their activity against plant-parasitic nematodes like Meloidogyne incognita. researchgate.netekb.eg The bioactivity has been shown to be dependent on the length of the alkyl chain. rasayanjournal.co.in Given that some commercial nematicides are heterocyclic amides, 2-Furancarboxamide, N-octyl- could be evaluated as a potential agricultural agent for crop protection. googleapis.comirac-online.orgwur.nl

Anticancer Activity: Furan-carboxamide derivatives have been synthesized and evaluated as potential anticancer agents. dergipark.org.tr Some have been found to target essential enzymes like topoisomerase II, which is overexpressed in many cancer cells. dergipark.org.trnih.gov The cytotoxicity observed in related furan compounds also points toward a potential role in oncology, possibly as pro-drugs in targeted therapies. researchgate.net

Antiviral Properties: In the search for new antiviral agents, a series of furan-carboxamide derivatives were identified as potent inhibitors of the highly pathogenic H5N1 influenza A virus. rsc.org This suggests that 2-Furancarboxamide, N-octyl- could be screened for activity against influenza and other viruses.

Antimicrobial and Anti-inflammatory Effects: N-alkylamides as a class are known for their immunomodulatory, anti-inflammatory, and antimicrobial properties. nih.govacs.org They can interact with targets like cannabinoid receptors and enzymes in the inflammatory cascade such as 5-lipoxygenase. nih.govtandfonline.com The ability of some N-alkylamides to cross physiological barriers, including the blood-brain barrier, broadens their potential applications to neurological conditions. researchgate.netmdpi.com

Hypolipidemic Activity: Recent studies have explored substituted furan-carboxamides as potential hypolipidemic compounds, showing efficacy in animal models of hyperlipidemia. researchgate.net

Future research should involve systematic screening of 2-Furancarboxamide, N-octyl- against these and other biological targets to uncover novel therapeutic or agricultural uses.

Sustainable Synthesis and Biocatalytic Optimization for Scalability

The transition to greener and more sustainable chemical manufacturing processes is a global priority. For 2-Furancarboxamide, N-octyl-, future research will focus on developing biocatalytic and optimized chemical routes that are both efficient and environmentally benign. rasayanjournal.co.inresearchgate.net

The synthesis of amides via enzymatic catalysis, particularly using lipases, is a well-established green chemistry approach. wiley.comnih.gov Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for forming amide bonds from carboxylic acids or their esters and amines. mdpi.comacs.org These enzymatic reactions offer several advantages over traditional chemical methods:

Mild Reaction Conditions: Biocatalytic reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. acs.orgresearchgate.net

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying purification. conicet.gov.ar

Reduced Waste: Enzymatic methods often eliminate the need for toxic coupling reagents and hazardous solvents, aligning with the principles of green chemistry. nih.govmdpi.com

Research has demonstrated the successful lipase-catalyzed synthesis of various amides, including those derived from furan-based carboxylic acids and aliphatic amines. acs.orgnih.gov For instance, a lipase from Sphingomonas sp. has been shown to efficiently form amides from ethyl 2-furoate and various amines in an aqueous buffer system. nih.gov One-pot, two-step procedures have also been developed where an enzyme first catalyzes the formation of an ester, which subsequently undergoes aminolysis with an amine in the same vessel to produce the final amide. conicet.gov.ar Such strategies could be directly adapted for the scalable production of 2-Furancarboxamide, N-octyl-.

Future work in this area will focus on optimizing these biocatalytic processes by screening for more robust enzymes, exploring solvent-free reaction conditions or using green solvents, and developing continuous flow systems for industrial-scale manufacturing. sci-hub.sechemrxiv.org

Q & A

Q. Notes

- Focus on peer-reviewed journals (e.g., Journal of Medicinal Chemistry) for authoritative data.

- Validate computational predictions with experimental assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products